1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C14-H13-F-N4.Cl-H and a molecular weight of 292.77 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 2-fluorophenylmethyl group and the N,N-dimethylamine group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo(4,5-c)pyridin-4-amine, N,N-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazo(4,5-c)pyridin-4-amine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Fluorophenylmethyl derivatives: Compounds with similar fluorophenylmethyl groups but different core structures.
N,N-Dimethylamine derivatives: Compounds with the N,N-dimethylamine group but different core structures. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties and applications.
Eigenschaften
CAS-Nummer |
120537-53-3 |
---|---|
Molekularformel |
C15H16ClFN4 |
Molekulargewicht |
306.76 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-N,N-dimethylimidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H15FN4.ClH/c1-19(2)15-14-13(7-8-17-15)20(10-18-14)9-11-5-3-4-6-12(11)16;/h3-8,10H,9H2,1-2H3;1H |
InChI-Schlüssel |
UKSZECBAQVTABU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CC2=C1N=CN2CC3=CC=CC=C3F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.